molecular formula C7H13NO6S B14614898 N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine CAS No. 57849-45-3

N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine

Cat. No.: B14614898
CAS No.: 57849-45-3
M. Wt: 239.25 g/mol
InChI Key: WVONRYVEJLCEGB-YFKPBYRVSA-N
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Description

N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes a methanesulfonyl group, an ethoxycarbonyl group, and an L-alanine moiety.

Preparation Methods

The preparation of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine can be achieved through various synthetic routes. One common method involves the reaction of L-alanine with 2-(methanesulfonyl)ethanol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine involves its interaction with specific molecular targets. The methanesulfonyl group is known to be a good leaving group, which facilitates nucleophilic substitution reactions. The ethoxycarbonyl group can participate in esterification reactions, while the L-alanine moiety can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine can be compared with other similar compounds, such as:

    N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-D-alanine: This compound has a similar structure but with a different stereochemistry.

    N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-glycine: This compound lacks the methyl group present in L-alanine.

    N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-valine: This compound has a bulkier side chain compared to L-alanine.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

57849-45-3

Molecular Formula

C7H13NO6S

Molecular Weight

239.25 g/mol

IUPAC Name

(2S)-2-(2-methylsulfonylethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C7H13NO6S/c1-5(6(9)10)8-7(11)14-3-4-15(2,12)13/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t5-/m0/s1

InChI Key

WVONRYVEJLCEGB-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)OCCS(=O)(=O)C

Origin of Product

United States

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